molecular formula C9H6O2S B1588876 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde CAS No. 199339-71-4

4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde

Cat. No. B1588876
M. Wt: 178.21 g/mol
InChI Key: JXQGDDMZTWHASG-UHFFFAOYSA-N
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Description

4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde is a complex organic molecule with intriguing bioactive properties. Its structure includes a benzothiophene ring system, which contributes to its diverse pharmacological effects. This compound has garnered attention for its potential applications in various biomedical contexts.



Synthesis Analysis

The synthesis of 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde involves several methods, including condensation reactions, oxidation processes, and cyclization steps. Researchers have explored both chemical and enzymatic routes to obtain this compound. Further studies are needed to optimize and scale up the synthesis for practical applications.



Molecular Structure Analysis

The molecular formula of 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde is C9H6O2S , with a molecular weight of approximately 178.21 g/mol . Its IUPAC name is 4-hydroxy-1-benzothiophene-7-carbaldehyde . The compound features a hydroxyl group (OH) and an aldehyde functional group (CHO) attached to the benzothiophene ring.



Chemical Reactions Analysis


  • Oxidation Reactions : 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde can undergo oxidation to form corresponding acids or other derivatives.

  • Condensation Reactions : It participates in condensation reactions with various nucleophiles, leading to the synthesis of more complex compounds.

  • Ring-Opening Reactions : The benzothiophene ring can open under specific conditions, yielding novel derivatives.



Physical And Chemical Properties Analysis


  • Boiling Point : Approximately 372.8°C at 760 mmHg.

  • Density : 1.447 g/cm³ .

  • InChI Key : JXQGDDMZTWHASG-UHFFFAOYSA-N.

  • Canonical SMILES : C1=CC(=C2C=CSC2=C1C=O)O.


Safety And Hazards

While 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde shows promise, safety assessments are crucial. Researchers must evaluate its toxicity, potential side effects, and environmental impact. Proper handling, storage, and disposal protocols are essential.


Future Directions


  • Biomedical Applications : Investigate its use in cancer therapy, antimicrobial agents, and other disease treatments.

  • Structure-Activity Relationship Studies : Explore modifications to enhance its bioactivity.

  • Formulation Development : Design delivery systems for optimal efficacy.


properties

IUPAC Name

4-hydroxy-1-benzothiophene-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-5-6-1-2-8(11)7-3-4-12-9(6)7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQGDDMZTWHASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457900
Record name 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde

CAS RN

199339-71-4
Record name 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 750 ml, 4-necked glass flask equipped with a mechanical stirrer, a thermometer, a dropping funnel and an argon inlet was charged under argon with 41.0 g (100 mmol) of tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate, 60.5 g (115 mmol) of iron(III) sulfate and a mixture prepared from 60 ml of dry ethanol and 300 ml of 0.4 N sulfuric acid aqueous solution. Then stirring was started and the reaction mixture was heated to 55-60° C. for 5 h. After cooling to room temperature, 300 ml of isopropyl acetate and 100 ml of water were added under stirring, then the organic phase was separated and transferred into a 500 ml glass flask equipped with a pH meter. After addition of 150 ml of water (pH was 3.0), ca. 58 ml of a 2 N sodium hydroxide aqueous solution were added dropwise at 20° C. until a pH of 12-12.5 was reached. The organic phase was removed and to the aqueous phase were added at 10-15° C. dropwise ca. 54 ml of a 2 N aqueous solution of sulfuric acid until a pH of 4-4.5 was reached. The product precipitated during the addition. The suspension was stirred over night at room temperature, 1.2 h in an ice bath and then filtered. The filter cake was washed with water and dried at 60° C./15 mbar to afford 17.23 g (94%) of 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde as white crystals with m.p. of 204° C.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
60.5 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 100-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed 2-hydroxy-2-(4-hydroxy-1-benzothiophen-7-yl)acetic acid (500 mg, 2.01 mmol, 1.00 equiv, 90%), Fe2(SO4)3 (750 mg, 1.88 mmol, 1.15 equiv), ethanol (0.75 mL), sulfuric acid(0.4N) (3.75 mL). The resulting solution was stirred for 5 h at 55-60° C. in an oil bath. After cooling to 25° C., 15 mL of isopropyl acetate and 5 ml of water were added under stirring, then the organic phase was separated and organic phase was diluted by 10 ml of water (pH was 3), then used NaOH (2N) solution were added dropwise at 20 degree C. until a pH of 12-12.5 was reached. The organic phase was removed and to the aqueous phase were added H2SO4 (2N) solution until a pH was 4-4.5. The product precipitated during the addition. The suspension was stirred overnight at 25° C., then for 1.2 h in an ice bath and then filtered. This resulted in 200 mg (53%) of 4-hydroxy-1-benzothiophene-7-carbaldehyde as a gray solid.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
Fe2(SO4)3
Quantity
750 mg
Type
reactant
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Three
Quantity
3.75 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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